Dimethylamiloride

Description

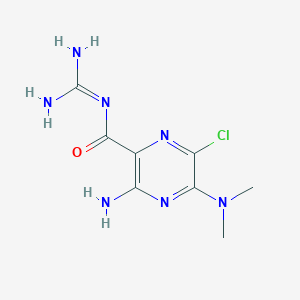

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMUPNVSYKGKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923797 | |

| Record name | 5-Dimethylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-79-5 | |

| Record name | 5-Dimethylamiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Dimethylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1214-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMILORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GC547293P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dimethylamiloride on NHE1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Na+/H+ exchanger isoform 1 (NHE1), a ubiquitous plasma membrane protein, is a critical regulator of intracellular pH (pHi) and cell volume.[1][2][3][4] It mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1][5][6] Dimethylamiloride (DMA), a potent derivative of amiloride, has been instrumental in elucidating the physiological and pathophysiological roles of NHE1. This guide provides a comprehensive overview of the molecular mechanism by which DMA inhibits NHE1, supported by quantitative data, detailed experimental protocols, and visualizations of the associated pathways and workflows. DMA functions as a competitive inhibitor, binding to the external face of the NHE1 transporter to block ion translocation, leading to significant downstream cellular consequences.[7][8]

The Na+/H+ Exchanger 1 (NHE1): Structure and Function

NHE1 is an integral membrane protein composed of two principal domains:

-

N-Terminal Transmembrane (TM) Domain: Consisting of approximately 500 amino acids arranged into 12 transmembrane helices, this domain is responsible for the catalytic activity of ion exchange.[1][5] Key regions within this domain, particularly transmembrane segments IV, VII, and IX, are crucial for ion transport and inhibitor binding.[1][9]

-

C-Terminal Cytoplasmic Regulatory Domain: This domain, comprising about 315 amino acids, is located in the cytoplasm and plays a pivotal role in regulating the transporter's activity.[1] It contains multiple phosphorylation sites and binding domains for regulatory proteins such as calmodulin (CaM) and calcineurin B-homologous protein (CHP), which modulate NHE1 activity in response to various cellular signals like hormones, growth factors, and osmotic stress.[10][11][12]

The primary function of NHE1 is to protect cells from intracellular acidification by extruding protons.[4] This activity is allosterically activated by a decrease in intracellular pH. Beyond pH homeostasis, NHE1 is involved in cell volume regulation, proliferation, migration, and apoptosis, making it a key player in numerous physiological and pathological processes, including cardiac ischemia-reperfusion injury and cancer.[3][4][5][13]

Dimethylamiloride (DMA): A Selective NHE1 Inhibitor

Dimethylamiloride (5-(N,N-dimethyl)-amiloride) is a pyrazinoylguanidine compound and a more potent and selective analog of amiloride.[14][15] Its enhanced specificity for the NHE1 isoform over other transporters and ion channels has established it as an essential pharmacological tool for investigating NHE1 function.[8][15]

Mechanism of Action

The inhibitory action of DMA on NHE1 is characterized by the following key features:

-

Competitive Inhibition: DMA acts as a competitive inhibitor, directly competing with sodium ions (Na+) for a binding site on the transporter.[16] This binding occurs on the extracellular side of the plasma membrane. By occupying this site, DMA prevents the conformational changes necessary for Na+ binding and subsequent proton extrusion.

-

Inhibitor Binding Site: While the precise crystal structure of DMA bound to NHE1 is not yet elucidated, extensive research using mutagenesis and chimeric proteins has identified key regions involved in inhibitor sensitivity. Transmembrane domain IV (TM4) and a region encompassing TM10-TM11 have been shown to be critical determinants for the binding of amiloride and its derivatives.[9] Recent cryo-electron microscopy structures of NHE1 bound to a similar inhibitor, cariporide, reveal a binding pocket located in the core domain of the transporter, accessible from the extracellular side, which physically occludes the ion-translocation pathway.[17][18] DMA is presumed to bind in a similar fashion.

-

Cellular Consequences of Inhibition: By blocking NHE1, DMA prevents the efflux of protons and the influx of sodium. This leads to:

-

Intracellular Acidification: The cell's ability to recover from an acid load is impaired, resulting in a decrease in pHi.[19]

-

Altered Sodium Homeostasis: The inhibition of Na+ entry via NHE1 can protect against intracellular Na+ and subsequent Ca2+ overload, a mechanism of significant therapeutic interest, particularly in the context of cardiac ischemia-reperfusion injury.[8][20]

-

Downstream Signaling Modulation: NHE1 activity is linked to various signaling pathways. Its inhibition by DMA can suppress hypoxia-induced activation of ERK1/2 and the subsequent production of MMP-2, MMP-9, and VEGF, thereby reducing cancer cell migration and invasion.[21]

-

Quantitative Data: Inhibitor Sensitivity of NHE Isoforms

The selectivity of DMA for NHE1 is evident when its inhibitory constants (Ki) are compared across different NHE isoforms. The following table summarizes these values for DMA and other relevant amiloride analogs.

| Inhibitor | NHE1 Ki (µM) | NHE2 Ki (µM) | NHE3 Ki (µM) | Selectivity (NHE1 vs. others) |

| Dimethylamiloride (DMA) | 0.02[8] | 0.25[8] | 14[8] | High for NHE1 |

| Amiloride | ~1.0-3.0 | ~1.0-5.0 | >100 | Low |

| EIPA | ~0.02-0.05 | ~0.5 | ~50 | High for NHE1 |

| MPA (Methyl-propyl)amiloride | 0.08[14] | 0.5[14] | 10[14] | Moderate for NHE1 |

Data compiled from various sources, specific values may vary based on experimental conditions and cell types.[8][14]

Experimental Protocols

Protocol: Measurement of NHE1 Activity using pH-Sensitive Dyes

This is the most common method to assess NHE1 activity and its inhibition by compounds like DMA. It relies on monitoring intracellular pH (pHi) changes in real-time using fluorescence microscopy.

Principle: Cells are loaded with a fluorescent dye (e.g., BCECF-AM) whose emission spectrum is sensitive to pH. An intracellular acid load is induced, and the subsequent Na+-dependent recovery of pHi, mediated by NHE1, is measured as the rate of change in fluorescence.

Materials:

-

Cells expressing NHE1 (e.g., fibroblasts, HEK293, or specific cell line of interest).

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

-

Na+-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, 20 mM HEPES, pH 7.4).

-

Na+-free buffer (substituting NaCl with N-methyl-D-glucamine chloride or choline chloride).

-

NH4Cl-containing buffer (e.g., 20 mM NH4Cl in Na+-containing buffer).

-

Dimethylamiloride (DMA) stock solution in DMSO.

-

Fluorescence imaging system capable of ratiometric imaging (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes and grow to ~70-80% confluency.

-

Dye Loading: Incubate cells with 2-5 µM BCECF-AM in Na+-containing buffer for 20-30 minutes at 37°C.

-

Washing: Wash cells twice with Na+-containing buffer to remove extracellular dye.

-

Baseline Measurement: Mount the dish on the microscope stage and perfuse with Na+-containing buffer to record a stable baseline pHi.

-

Acidification (NH4Cl Prepulse Technique):

-

Perfuse cells with NH4Cl-containing buffer for 5 minutes. NH3 diffuses into the cell, causing a transient alkalinization.

-

Rapidly switch to a Na+-free buffer. This traps NH4+ inside, which then dissociates into NH3 (diffuses out) and H+, causing a rapid and significant intracellular acidification.

-

-

pH Recovery: Once pHi has reached its nadir, switch back to the Na+-containing buffer. The influx of Na+ in exchange for H+ via NHE1 will cause pHi to recover towards the baseline. Record this recovery phase.

-

Inhibitor Application: Repeat steps 4-6, but include the desired concentration of DMA (e.g., 1-10 µM) in the final Na+-containing recovery buffer.

-

Calibration: At the end of each experiment, perform an in-situ calibration using high-K+ buffers of known pH values (e.g., pH 6.5, 7.0, 7.5) in the presence of a protonophore like nigericin (10 µM) to convert fluorescence ratios to pHi values.

Data Analysis: The initial rate of pHi recovery (dpHi/dt, measured in pH units/second) is calculated from the linear portion of the recovery curve. The NHE1 activity is the difference between the rate in the presence and absence of Na+. The inhibitory effect of DMA is quantified by comparing the dpHi/dt in its presence to the control condition.

Protocol: 22Na+ Uptake Assay

Principle: This method directly measures the transport of sodium by NHE1 using the radioactive isotope 22Na+. It is particularly useful for studies with membrane vesicles or cell suspensions.

Materials:

-

Cell suspension or isolated plasma membrane vesicles.

-

Acid-loading buffer.

-

Uptake buffer containing 22NaCl and various concentrations of DMA.

-

Ice-cold stop buffer (e.g., buffer without 22Na+).

-

Scintillation counter.

Procedure:

-

Acid Loading: Incubate cells or vesicles in an acidic buffer to create an outward H+ gradient.

-

Initiate Uptake: Rapidly mix the acid-loaded cells/vesicles with the uptake buffer containing 22NaCl and the test inhibitor (DMA).

-

Time Points: Allow the uptake to proceed for short, defined time intervals (e.g., 15, 30, 60 seconds).

-

Stop Reaction: Terminate the uptake by adding a large volume of ice-cold stop buffer and rapidly filtering the mixture through a membrane filter to separate cells/vesicles from the extracellular medium.

-

Washing: Quickly wash the filter with more ice-cold stop buffer to remove non-specifically bound 22Na+.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the amount of retained 22Na+ using a scintillation counter.

Data Analysis: Plot the 22Na+ uptake over time. The initial rate of uptake is determined from the slope of the linear phase. Compare the rates in the presence and absence of DMA to determine the IC50 or Ki value for inhibition.

Visualizations: Pathways and Workflows

Diagram: DMA Mechanism of Action on NHE1

References

- 1. Structure and function of the NHE1 isoform of the Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Sodium/hydrogen exchanger isoform 1 (NHE1) - Universitätsklinik für Nephrologie und Hypertonie [nephrologie.insel.ch]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Structural and functional analysis of the Na+/H+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional analysis of the Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. bca-protein.com [bca-protein.com]

- 9. NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of the cardiac Na⁺/H⁺ exchanger in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial NHE1: a newly identified target to prevent heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A point mutation of the Na+/H+ exchanger gene (NHE1) and amplification of the mutated allele confer amiloride resistance upon chronic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure and mechanism of the human NHE1-CHP1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [Effect of the NHE-1-specific inhibitor DMA on pHi, proliferation and apoptosis of HL-60/ADM cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dimethyl amiloride, a Na+–H+ exchange inhibitor, and its cardioprotective effects in hemorrhagic shock in in vivo resuscitated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethylamiloride's Role in Regulating Intracellular pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Dimethylamiloride (DMA), a critical pharmacological agent used in the study of intracellular pH (pHi) regulation. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail experimental protocols for its use, and visualize its impact on cellular signaling pathways.

Introduction: The Significance of pHi and Dimethylamiloride

The regulation of intracellular pH (pHi) is a fundamental homeostatic process essential for a multitude of cellular functions, including enzyme activity, cell proliferation, migration, apoptosis, and ion transport.[1][2] A key protein family responsible for maintaining pHi is the Na+/H+ exchanger (NHE) family, which extrudes protons from the cell in exchange for extracellular sodium ions.[1][3]

Dimethylamiloride (DMA), a potent analog of the diuretic amiloride, serves as a primary pharmacological tool for investigating the roles of NHE.[4][5] By specifically inhibiting NHE activity, DMA allows researchers to probe the profound consequences of disrupted pHi regulation.[4][6] Its primary mechanism involves blocking the electroneutral exchange of one intracellular proton for one extracellular sodium ion, a process critical for protecting cells against intracellular acidification.[3][6] Understanding DMA's interaction with NHE isoforms is crucial for dissecting the intricate signaling pathways governed by intracellular pH.

Mechanism of Action: Inhibition of the Na+/H+ Exchanger

The most ubiquitously expressed isoform, NHE1, is a primary regulator of pHi in most mammalian cells.[3][5] Under conditions of intracellular acid loading, which can result from metabolic activity, NHE1 is allosterically activated, rapidly increasing pHi back to a physiological range.[3]

DMA exerts its effect by binding to the NHE protein and blocking this ion translocation.[6][7] This inhibition prevents the cell from effectively expelling acid, leading to a decrease in intracellular pH.[8][9] The potency of DMA is significantly higher than its parent compound, amiloride, making it a more specific and effective inhibitor for research purposes.[4] The consequences of this inhibition are far-reaching, impacting cellular behaviors that are intrinsically linked to pHi, such as cytoskeletal dynamics and cell adhesion.[2][10]

Quantitative Data: Inhibitory Potency of Amiloride Analogs

DMA is part of a class of amiloride analogs with varying potencies and selectivities for different NHE isoforms. While comprehensive IC50 data for DMA across all human isoforms is not consistently reported in single studies, its potency relative to amiloride is well-established. The following table provides context by comparing the inhibitory characteristics of several key amiloride analogs and other selective NHE1 inhibitors.

| Inhibitor | Target(s) | IC50 Value | Relative Potency Note |

| Amiloride | NHE1, NHE2 | ~3.18 µM (for total NHE activity)[11] | Baseline potency.[5] |

| Dimethylamiloride (DMA) | NHE1 | - | Approximately 20-fold more potent than amiloride.[4] |

| EIPA | NHE1 | - | Approximately 200-fold more potent than amiloride.[4] |

| Cariporide | Selective for hNHE1 | 30 nM[12] | A highly potent and selective NHE1 inhibitor.[5][12] |

| Eniporide | Selective for hNHE1 | 4.5 nM[12] | A highly potent and selective NHE1 inhibitor.[5][12] |

| T-162559 | Selective for hNHE1 | 0.96 nM[12] | A novel aminoguanidine derivative with exceptionally high potency.[12] |

hNHE refers to human NHE isoforms.

Experimental Protocols: Measuring DMA's Effect on pHi

The most common method to measure DMA-induced changes in pHi is through fluorescence microscopy using the pH-sensitive ratiometric dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).[9][13] The acetoxymethyl ester form, BCECF-AM, is cell-permeable and is cleaved by intracellular esterases, trapping the fluorescent BCECF probe inside the cell.[13][14]

Detailed Protocol: BCECF-AM-Based pHi Measurement

Objective: To measure the effect of DMA on the rate of pHi recovery following an induced intracellular acid load.

Materials:

-

BCECF-AM (1 mM stock in anhydrous DMSO)[13]

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer[13]

-

Dimethylamiloride (DMA)

-

Ammonium Chloride (NH4Cl) for acid load

-

High-potassium calibration buffers (pH 6.2 to 7.8)[13]

-

Nigericin (10 µM) and Valinomycin (10 µM) for calibration[13]

Methodology:

-

Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips and culture overnight to ensure attachment.[13][15]

-

Dye Loading:

-

Prepare a working solution of 2-5 µM BCECF-AM in serum-free medium or HBSS.[13]

-

Wash cells once with HBSS to remove culture medium.

-

Incubate cells with the BCECF-AM working solution for 30-60 minutes at 37°C, protected from light.[13][14]

-

Wash cells thoroughly with HBSS to remove extracellular dye.[14]

-

-

Inducing Intracellular Acid Load (Ammonium Prepulse Technique):

-

Perfuse the BCECF-loaded cells with a buffer containing NH4Cl (e.g., 20 mM) for several minutes. NH3 will diffuse into the cell and alkalinize the cytosol.

-

Rapidly switch to an NH4Cl-free buffer. The now-trapped NH4+ dissociates into NH3 (which diffuses out) and H+, causing a rapid and significant intracellular acidification.[16]

-

-

Measurement of pHi Recovery:

-

Immediately following acidification, begin ratiometric fluorescence recording using an epifluorescence microscope.

-

Excite the BCECF dye at alternating wavelengths of ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).[13][14]

-

Record the ratio of emissions (F490/F440) over time. In control cells, this ratio will increase as NHE1 activity restores pHi.

-

-

Application of DMA:

-

Repeat the experiment, but add DMA to the perfusion buffer immediately after the acid load. The inhibition of pHi recovery, observed as a significantly slower rate of increase in the F490/F440 ratio, demonstrates the effect of DMA.[7]

-

-

Calibration (Nigericin/High-K+ Method):

-

At the end of each experiment, perfuse the cells with a series of high-potassium calibration buffers of known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).[13]

-

Each calibration buffer should contain the ionophore nigericin (e.g., 10 µM), which equilibrates the intracellular and extracellular pH in the presence of high extracellular K+.[13]

-

Measure the F490/F440 ratio for each pH point and plot these values to generate a calibration curve.

-

Use this curve to convert the experimental fluorescence ratios into absolute pHi values.[13]

-

Experimental Workflow Diagram

Caption: Workflow for measuring DMA's effect on pHi using BCECF-AM.

Signaling Pathways and Cellular Consequences

NHE1 is more than a simple ion transporter; it also functions as a critical scaffold for organizing signaling complexes at the plasma membrane.[3][17] Its activity is tightly linked to the actin cytoskeleton and is implicated in fundamental cellular processes. By inhibiting NHE1, DMA can disrupt these downstream events.

-

Cell Migration: NHE1 activity is often localized to the leading edge of migrating cells, where it creates a localized alkaline environment that promotes actin polymerization and cytoskeletal remodeling.[2][10] DMA-induced inhibition of NHE1 can lead to a more acidic submembranous pH, which in turn prevents the activation of small GTPases like Rac1 and Cdc42, thereby halting cell migration.[10]

-

Cell Proliferation and Survival: Many cancer cells exhibit elevated NHE1 activity, which leads to a constitutively alkaline pHi and an acidic extracellular microenvironment.[17] This altered pH dynamic favors tumor growth and proliferation.[1][17] Pharmacological inhibition of NHE1 with agents like DMA can disrupt this state, sensitizing cancer cells to acidosis and potentially inducing apoptosis.[4]

-

Ischemia-Reperfusion Injury: During ischemia, intracellular acidosis develops. Upon reperfusion, hyperactivation of NHE1 can lead to a massive influx of Na+, which in turn can cause reverse-mode operation of the Na+/Ca2+ exchanger, leading to cytotoxic calcium overload.[5][7] Administering DMA at the onset of reperfusion has been shown to be cardioprotective by attenuating this process.[6][7]

Signaling Pathway Diagram

Caption: DMA inhibits NHE1, leading to decreased pHi and downstream effects.

Conclusion

Dimethylamiloride is an indispensable tool in cellular and molecular biology for its potent and relatively specific inhibition of the Na+/H+ exchanger, particularly the NHE1 isoform. Its application has been instrumental in demonstrating the critical role of intracellular pH in governing a wide array of physiological and pathological processes. From regulating cell motility to influencing cell fate in conditions like cancer and ischemia-reperfusion injury, the study of pHi dynamics via DMA continues to yield valuable insights. The methodologies and data presented in this guide offer a framework for professionals to effectively utilize DMA in their research and development endeavors, ultimately advancing our understanding of cellular homeostasis and disease.

References

- 1. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the Na/H exchanger NHE1 in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Na(+)/H(+) exchange at the beginning of reperfusion is cardioprotective in isolated, beating adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Na(+)-H+ exchange inhibition at reperfusion is cardioprotective during myocardial ischemia-reperfusion; 31P NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of amiloride on intracellular pH and thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Na+/H+ exchange activity in cultured rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 16. Critical role for NHE1 in intracellular pH regulation in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Development of Dimethylamiloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and core experimental protocols related to Dimethylamiloride (DMA), a potent inhibitor of the Na+/H+ exchanger (NHE).

Introduction: The Evolution from Amiloride to a Potent NHE Inhibitor

The journey to the development of Dimethylamiloride begins with its parent compound, amiloride, a potassium-sparing diuretic known to inhibit the epithelial sodium channel (ENaC). Early research into amiloride's mechanism of action revealed its inhibitory effects on the Na+/H+ exchanger (NHE), a ubiquitous membrane protein crucial for the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. However, the potency of amiloride against NHE was found to be relatively modest.

This led to a focused effort in medicinal chemistry to synthesize and screen a series of amiloride analogs with the goal of enhancing potency and selectivity for the Na+/H+ exchanger. Structure-activity relationship (SAR) studies were pivotal in this endeavor. These studies systematically modified the amiloride scaffold and evaluated the impact of these changes on NHE inhibition.

A key breakthrough came from modifications at the 5-position of the pyrazine ring of the amiloride molecule. It was discovered that substitution of the 5-amino group with alkyl groups significantly increased the compound's inhibitory activity against the Na+/H+ exchanger. This line of investigation directly led to the synthesis of 5-(N,N-dimethyl)amiloride, or DMA, which emerged as a substantially more potent NHE inhibitor than its predecessor.

Chemical Synthesis of Dimethylamiloride

General Synthetic Pathway:

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction. The starting material is 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide (amiloride).

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(N,N-Dimethyl)amiloride (DMA) is a potent and selective inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is ubiquitously expressed in mammalian cells.[1][2] This guide provides an in-depth overview of the primary research applications of DMA, focusing on its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates. DMA's ability to influence intracellular pH (pHi) and sodium homeostasis makes it a valuable tool in cardiovascular research, cancer biology, and studies of endothelial function.[1][2]

Mechanism of Action

DMA is a derivative of the diuretic amiloride and exerts its primary effect by competitively inhibiting the Na+/H+ exchanger.[1][2] NHEs are integral membrane proteins that regulate intracellular pH, cell volume, and sodium concentration by mediating the exchange of one intracellular proton for one extracellular sodium ion.[1][2] DMA exhibits selectivity for different NHE isoforms, with the highest affinity for NHE1.[1][2] By blocking NHE1, DMA prevents the extrusion of protons, leading to intracellular acidification and a decrease in intracellular sodium influx, which can subsequently affect calcium levels through the Na+/Ca2+ exchanger.[1]

Quantitative Data

The inhibitory potency of 5-(N,N-Dimethyl)amiloride varies across different targets and experimental systems. The following tables summarize key quantitative data for DMA.

| Target | Inhibition Constant (Ki) | Reference |

| NHE1 | 0.02 µM | [1][2] |

| NHE2 | 0.25 µM | [1][2] |

| NHE3 | 14 µM | [1][2] |

| Target/Cell Line | IC50 | Reference |

| Na+/H+ antiport | 6.9 µM | [3] |

| Na+/K+-ATPase | 520 µM | |

| Ouabain-sensitive ATP hydrolysis (rat liver plasma membranes) | 2.2 x 10⁻³ M | [4] |

| Breast Cancer Cell Lines (MCF7, SKBR3, MDA-MB-231) | 20-40 µM | [4] |

Core Research Applications and Experimental Protocols

Regulation of Intracellular pH

Application: DMA is widely used to study the role of NHE1 in regulating intracellular pH in various physiological and pathological conditions, including cancer, where altered pH dynamics are a hallmark.[5]

Experimental Protocol: Measurement of Intracellular pH using BCECF-AM

This protocol describes how to measure changes in intracellular pH in cultured cells following treatment with DMA using the pH-sensitive fluorescent dye BCECF-AM.

Materials:

-

Cells of interest cultured on glass-bottom dishes or 96-well plates

-

5-(N,N-Dimethyl)amiloride (DMA)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

High potassium buffer for calibration (e.g., 130 mM KCl, 1 mM MgCl2, 10 mM HEPES)

-

Nigericin and Valinomycin (ionophores for calibration)

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Cell Preparation:

-

Plate cells and allow them to adhere and reach the desired confluency.

-

-

BCECF-AM Loading:

-

Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

-

Dilute the stock solution to a final working concentration of 2-5 µM in serum-free medium or HBSS.

-

Wash the cells once with warm HBSS.

-

Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.[6]

-

Wash the cells twice with warm HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[6]

-

-

DMA Treatment and Fluorescence Measurement:

-

Prepare the desired concentrations of DMA in HBSS.

-

Acquire baseline fluorescence readings. For ratiometric measurements, excite the cells sequentially at approximately 490 nm and 440 nm, and collect the emission at around 535 nm.[3][6]

-

Add the DMA solution to the cells and immediately begin recording the fluorescence ratio (F490/F440) over time.[1]

-

-

In Situ Calibration:

-

To convert the fluorescence ratios to absolute pH values, prepare a series of high potassium calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0).

-

Add the ionophores nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM) to the calibration buffers.

-

At the end of the experiment, sequentially perfuse the cells with the calibration buffers and record the corresponding F490/F440 ratio for each pH value.

-

Plot the fluorescence ratio as a function of pH to generate a calibration curve.

-

Use this curve to convert the experimental fluorescence ratios to intracellular pH values.[3][6]

-

Cardiovascular Research: Ischemia-Reperfusion Injury

Application: DMA is a critical tool for investigating the role of NHE1 in myocardial ischemia-reperfusion injury. Inhibition of NHE1 during reperfusion has been shown to be cardioprotective by preventing intracellular Na+ and subsequent Ca2+ overload.[1][7]

Experimental Protocol: Langendorff Perfused Heart Model of Ischemia-Reperfusion

This protocol outlines the use of DMA in an ex vivo Langendorff-perfused rat heart model to assess its protective effects against ischemia-reperfusion injury.

Materials:

-

Male Sprague-Dawley rats (or other suitable model)

-

Langendorff perfusion system

-

Krebs-Henseleit buffer

-

5-(N,N-Dimethyl)amiloride (DMA)

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparin

-

Surgical instruments

-

Data acquisition system to monitor cardiac function (e.g., left ventricular developed pressure, heart rate)

Procedure:

-

Heart Isolation and Perfusion:

-

Anesthetize the rat and administer heparin to prevent coagulation.

-

Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

-

Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[8][9]

-

-

Stabilization and Baseline Measurement:

-

Allow the heart to stabilize for a period of 15-30 minutes.

-

Record baseline cardiac function parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

-

Ischemia-Reperfusion Protocol:

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30-45 minutes).[7]

-

Initiate reperfusion by restoring the flow of Krebs-Henseleit buffer.

-

-

DMA Treatment:

-

DMA can be administered at different time points depending on the experimental question. For example, to study its effect on reperfusion injury, include DMA (e.g., 1-20 µM) in the perfusion buffer starting from the onset of reperfusion.[7] A common protocol involves including DMA in the perfusate 3 minutes before ischemia and during the first 3 minutes of reperfusion.[7]

-

-

Assessment of Cardioprotection:

-

Continuously monitor cardiac function throughout the reperfusion period (e.g., 30-120 minutes).

-

At the end of the experiment, the heart can be collected for further analysis, such as infarct size measurement (e.g., using TTC staining) or biochemical assays (e.g., creatine kinase release).[7]

-

Cancer Research: Cell Viability and Cytotoxicity

Application: The acidic tumor microenvironment and the role of NHE1 in promoting cancer cell proliferation and invasion make DMA a subject of interest in oncology research. It is used to investigate the effects of inhibiting pHi regulation on cancer cell survival.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the use of the MTT assay to determine the cytotoxic effects of DMA on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

5-(N,N-Dimethyl)amiloride (DMA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]

-

-

DMA Treatment:

-

Prepare serial dilutions of DMA in complete culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of DMA. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DMA).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each DMA concentration relative to the vehicle control.

-

Plot the cell viability against the DMA concentration to determine the IC50 value.

-

Endothelial Function: Permeability Assays

Application: DMA is utilized to explore the role of NHE1 in regulating endothelial barrier function. Inhibition of NHE1 can impact cytoskeletal dynamics and cell-cell junctions, thereby affecting endothelial permeability.[1][2]

Experimental Protocol: In Vitro Endothelial Permeability Assay (Transwell)

This protocol describes how to assess the effect of DMA on the permeability of an endothelial cell monolayer using a Transwell system.

Materials:

-

Endothelial cells (e.g., HUVECs, HMECs)

-

Transwell inserts (e.g., with 0.4 µm pore size) and companion plates

-

Endothelial cell growth medium

-

5-(N,N-Dimethyl)amiloride (DMA)

-

Permeability tracer (e.g., FITC-dextran or Horseradish Peroxidase - HRP)

-

Stimulating agent (optional, e.g., LPS, thrombin)

-

Spectrophotometer or fluorometer

Procedure:

-

Endothelial Monolayer Formation:

-

DMA Pre-treatment:

-

Prepare different concentrations of DMA in serum-free medium.

-

Pre-incubate the endothelial monolayers with the DMA solutions for a specific period (e.g., 30-60 minutes) before adding the permeability tracer.[1]

-

-

Permeability Assay:

-

Quantification:

-

Measure the concentration of the tracer in the samples from the lower chamber using a spectrophotometer (for HRP) or a fluorometer (for FITC-dextran).[15]

-

-

Data Analysis:

-

Calculate the permeability coefficient or the amount of tracer that has passed through the monolayer over time.

-

Compare the permeability of the DMA-treated groups to the control group to determine the effect of NHE1 inhibition on endothelial barrier function.

-

Signaling Pathways and Visualizations

NHE1 Inhibition and Cytoskeletal Regulation

Inhibition of NHE1 by DMA can influence the phosphorylation state of moesin, a protein of the Ezrin-Radixin-Moesin (ERM) family.[1][2] ERM proteins link the actin cytoskeleton to the plasma membrane and are involved in maintaining cell shape and adhesion. The activity of ERM proteins is regulated by phosphorylation. The RhoA/ROCK signaling pathway is a key regulator of ERM phosphorylation.

Caption: DMA inhibits NHE1, leading to changes in intracellular pH, which can modulate the RhoA/ROCK pathway and subsequent moesin phosphorylation, impacting cytoskeletal organization and endothelial permeability.

General Experimental Workflow for Investigating DMA's Effects

The following diagram illustrates a typical workflow for studying the cellular effects of 5-(N,N-Dimethyl)amiloride.

Caption: A generalized workflow for studying the effects of 5-(N,N-Dimethyl)amiloride, from preparation and treatment to various downstream analyses.

Conclusion

5-(N,N-Dimethyl)amiloride is a versatile and powerful research tool for dissecting the roles of the Na+/H+ exchanger, particularly NHE1, in a multitude of cellular processes. Its selectivity and potent inhibitory activity make it indispensable for studies in cardiovascular physiology, cancer biology, and endothelial function. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of DMA in advancing our understanding of these critical areas of research.

References

- 1. mhy1485.com [mhy1485.com]

- 2. bca-protein.com [bca-protein.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Killer: The Role of Amiloride Derivatives in the Selective Targeting and Killing of Breast Cancer Cells – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 6. benchchem.com [benchchem.com]

- 7. Protective effects of 5-(N,N-dimethyl)amiloride on ischemia-reperfusion injury in hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Langendorff heart - Wikipedia [en.wikipedia.org]

- 9. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cellbiologics.com [cellbiologics.com]

Dimethylamiloride's Effect on Epithelial Sodium Channels (ENaC): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial sodium channel (ENaC) is a crucial component in maintaining sodium and fluid homeostasis across various epithelial tissues, including the kidneys, lungs, and colon.[1][2][3] It is a heterotrimeric ion channel, typically composed of α, β, and γ subunits, that facilitates the reabsorption of sodium ions.[2][3] The modulation of ENaC activity is a key therapeutic strategy for several diseases, including hypertension and cystic fibrosis.[1][4] Amiloride and its analogs are a well-known class of ENaC inhibitors.[1][5] This technical guide focuses on the effects of one such analog, dimethylamiloride (DMA), on ENaC. While DMA is structurally related to amiloride, its primary pharmacological action is as a potent and selective inhibitor of the Na+/H+ exchanger (NHE), with significantly weaker effects on the epithelial sodium channel.[6][7]

This guide will provide a comprehensive overview of the interaction between DMA and ENaC, present available quantitative data for related compounds to offer a comparative context, detail relevant experimental methodologies, and visualize key pathways and workflows.

Quantitative Data on Amiloride Analogs' Inhibition of ENaC

Direct and comprehensive quantitative data for the inhibitory effect of dimethylamiloride on ENaC is limited in publicly available literature, reflecting its primary use as an NHE inhibitor. However, to provide a clear context for its relative potency, the following table summarizes the half-maximal inhibitory concentrations (IC50) for amiloride and its more potent ENaC-inhibiting analog, benzamil, against different ENaC subunit compositions.

| Compound | ENaC Subunit Composition | IC50 / K_i | Experimental System | Reference |

| Amiloride | αβγ | 0.1 μM (K_i) | Xenopus oocytes | [8] |

| Amiloride | δβγ | 2.6 μM (IC50) | Xenopus oocytes | [8] |

| Amiloride | rat αβγ | ~20 nM (K_i) | MDCK cells | [9] |

| Benzamil | αβγ | 50 nM (IC50) | CD PC monolayers | [10] |

| Benzamil | δβγ | 30-fold higher IC50 than for αβγ | Xenopus oocytes | [8] |

| Dimethylamiloride (DMA) | ENaC | Significantly less potent than on NHE | General observation | [6][7] |

Note: The potency of amiloride and its analogs can be influenced by factors such as the specific ENaC subunit composition, the experimental system used, membrane voltage, and extracellular Na+ concentration.[9][11]

Mechanism of Action and Specificity

Dimethylamiloride's primary mechanism of action is the blockade of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform.[6] Its chemical structure, with two methyl groups on the 5-amino nitrogen of the pyrazine ring, confers this high specificity for NHE while reducing its affinity for ENaC.[6] In contrast, analogs like benzamil, which have a hydrophobic substitution on the terminal nitrogen of the guanidino moiety, exhibit increased potency for ENaC.[6]

While DMA is a weak inhibitor of ENaC, some studies suggest that the effects of certain new-generation ENaC inhibitors on mucus detachment in cystic fibrosis models might be mediated through off-target NHE inhibition, an effect that is mimicked by DMA.[7] This highlights the importance of considering the broader pharmacological profile of amiloride analogs in drug development.

Experimental Protocols

Studying the effect of dimethylamiloride on ENaC would involve standard electrophysiological techniques used to characterize other ENaC inhibitors. The following are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is a widely used method for the heterologous expression and functional characterization of ion channels.[8][12][13]

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate stage V-VI oocytes from female Xenopus laevis.

-

Prepare complementary RNA (cRNA) for the desired human or rodent ENaC subunits (e.g., α, β, and γ) by in vitro transcription.

-

Inject a defined amount of each cRNA subunit (typically 1-10 ng) into the oocyte cytoplasm.

-

Incubate the injected oocytes for 24-72 hours at 16-18°C in a modified Barth's solution (MBS) to allow for channel expression.

2. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., containing in mM: 100 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) to clamp the membrane potential at a holding potential, typically -60 mV to -100 mV.

-

Record the whole-cell current. The ENaC-mediated current is defined as the amiloride-sensitive current.

-

To determine the IC50 for DMA, apply increasing concentrations of DMA to the bathing solution and measure the corresponding inhibition of the amiloride-sensitive current.

-

Data is typically fitted to the Hill equation to determine the IC50 value.

Patch-Clamp Electrophysiology in Mammalian Cell Lines

This technique allows for the measurement of ion channel activity in individual cells, providing higher resolution data on channel kinetics and pharmacology.[9][14]

1. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line, such as human embryonic kidney (HEK293) cells or Madin-Darby canine kidney (MDCK) cells, which have low endogenous ENaC activity.[9][14]

-

Stably or transiently transfect the cells with plasmids encoding the desired ENaC subunits (e.g., human α, β, and γ).

-

Select and expand transfected cells for electrophysiological recordings.

2. Whole-Cell Patch-Clamp Recording:

-

Prepare a single-cell suspension of the transfected cells.

-

Use a glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, to form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current across the cell membrane.

-

Clamp the cell at a holding potential (e.g., -60 mV) and record the membrane current.

-

Apply DMA at various concentrations to the extracellular solution and measure the inhibition of the amiloride-sensitive current to determine the IC50.

3. Single-Channel Recording (Excised Patch):

-

After forming a giga-seal, the patch of membrane under the pipette can be excised in either an inside-out or outside-out configuration.

-

This allows for the study of the activity of individual ENaC channels.

-

Apply DMA to the appropriate side of the membrane (extracellular for outside-out patches) to investigate its effect on single-channel conductance and open probability.

Signaling Pathways and Regulation

The activity of ENaC is tightly regulated by a complex network of signaling pathways. While there is no direct evidence of DMA modulating these pathways to affect ENaC, understanding this regulation is crucial for any study of ENaC pharmacology.

Key Regulatory Pathways:

-

Proteolytic Cleavage: ENaC is activated by proteolytic cleavage of its α and γ subunits by proteases such as furin and prostasin. This cleavage removes inhibitory tracts, leading to an increase in channel open probability.[2]

-

Ubiquitination: The ubiquitin ligase Nedd4-2 binds to PY motifs in the C-termini of ENaC subunits, leading to channel ubiquitination and subsequent retrieval from the plasma membrane and degradation. This process is a key mechanism for downregulating ENaC activity.

-

Phosphoinositide Signaling: Phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3) are known to regulate ENaC activity. PIP2 is generally required for channel activity, while PIP3 signaling can increase channel open probability and reduce its retrieval from the membrane.[15]

Visualizations

Signaling Pathway of ENaC Regulation

Caption: Key signaling pathways regulating ENaC activity.

Experimental Workflow for IC50 Determination```dot

Caption: Selectivity of amiloride analogs for ENaC vs. NHE.

Conclusion

Dimethylamiloride is a valuable pharmacological tool, primarily for its potent and selective inhibition of the Na+/H+ exchanger. Its effect on the epithelial sodium channel is significantly weaker compared to amiloride and other analogs like benzamil. Researchers and drug development professionals should be aware of this selectivity profile when using DMA in experimental settings. While direct quantitative data on DMA's ENaC inhibition is sparse, the established methodologies for studying ENaC can be readily applied to further characterize this interaction if required. The differential effects of amiloride analogs underscore the subtle structure-activity relationships that govern their target specificity and highlight the importance of careful compound selection in physiological and pharmacological studies of ENaC and related ion transport proteins.

References

- 1. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epithelial Na+ Channel (ENaC) Formed by One or Two Subunits Forms Functional Channels That Respond to Shear Force - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Incorporation of the δ-subunit into the epithelial sodium channel (ENaC) generates protease-resistant ENaCs in Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Basis of Dimethylamiloride Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamiloride (DMA), a potent analog of the diuretic amiloride, is a critical pharmacological tool and a lead compound in drug discovery due to its inhibitory effects on various ion channels and transporters. Understanding the precise molecular interactions that govern its binding to target proteins is paramount for the development of more selective and efficacious therapeutics. This technical guide provides a comprehensive overview of the structural basis of DMA binding to its key targets, including the Na+/H+ exchanger (NHE), the epithelial Na+ channel (ENaC), and its emerging role as an RNA-binding scaffold. This document details the quantitative binding data, explores the specific binding pockets through mutagenesis and chemical labeling studies, and outlines the intricate signaling pathways involved. Furthermore, it provides detailed experimental protocols for the key techniques used to investigate these interactions, supplemented with workflow and pathway diagrams generated using Graphviz.

Introduction to Dimethylamiloride

Dimethylamiloride is a pyrazine-carboxamide derivative and a more potent inhibitor of the Na+/H+ exchanger than its parent compound, amiloride. Its chemical structure, characterized by the substitution of two methyl groups on the terminal nitrogen of the guanidinium group, confers altered selectivity and potency for its various molecular targets. This guide delves into the structural intricacies of DMA's interactions with these targets, providing a foundational understanding for researchers in the field.

Key Molecular Targets of Dimethylamiloride

DMA exhibits a range of biological activities by interacting with several key proteins and nucleic acids. The most well-characterized of these are the Na+/H+ exchanger and the epithelial Na+ channel. More recently, DMA has been identified as a promising scaffold for targeting RNA structures.

The Na+/H+ Exchanger (NHE)

The Na+/H+ exchanger, particularly the NHE1 isoform, is a ubiquitous plasma membrane protein crucial for the regulation of intracellular pH (pHi) and cell volume.[1] DMA is a selective inhibitor of NHE1, making it a valuable tool for studying the physiological roles of this transporter and a potential therapeutic agent for conditions associated with NHE1 hyperactivation, such as cardiac hypertrophy and ischemia-reperfusion injury.[2]

The Epithelial Na+ Channel (ENaC)

The epithelial Na+ channel is a key component in sodium reabsorption in the kidneys, colon, and lungs, playing a vital role in blood pressure regulation.[3] Amiloride and its analogs, including DMA, are known blockers of ENaC.[4] The structural basis of this interaction has been extensively studied through mutagenesis, providing insights into the channel's pore and the binding site of these inhibitors.

RNA as a Novel Target

Recent studies have highlighted the potential of the amiloride scaffold, including DMA, to bind to structured RNA molecules, such as the HIV-1 trans-activation response (TAR) element.[5] This discovery opens up new avenues for the development of RNA-targeted therapeutics.

Quantitative Analysis of Dimethylamiloride Binding

The affinity of DMA for its targets is a critical parameter in understanding its biological effects. The following tables summarize the available quantitative data for DMA and related amiloride analogs.

| Target | Ligand | Binding Affinity (Ki) | Assay Condition | Reference |

| NHE1 | Dimethylamiloride | 0.02 µM | Human NHE1 | [6] |

| NHE2 | Dimethylamiloride | 0.25 µM | Human NHE2 | [6] |

| NHE3 | Dimethylamiloride | 14 µM | Human NHE3 | [6] |

| ENaC (αβγ) | Amiloride | ~0.1-0.2 µM (IC50) | Xenopus oocytes | [7] |

| ENaC (αS583Cβγ) | Amiloride | 0.258 µM (KD) | Xenopus oocytes | [7] |

| ENaC (αβG525Cγ) | Benzamil | 1.212 µM (KD) | Xenopus oocytes | [7] |

| Target | Ligand | Inhibition (IC50) | Assay Condition | Reference |

| uPA | Pyrimidine 24 | 175 nM | Biochemical assay | [8] |

| NHE1 | Pyrimidine 24 | 266 nM | Cell-based assay | [8] |

| uPA | Methoxypyrimidine 26 | 86 nM | Biochemical assay | [8] |

| NHE1 | Methoxypyrimidine 26 | 12290 nM | Cell-based assay | [8] |

| NHE1 | 5-morpholino analog 29 | 129 nM | Cell-based assay | [8] |

| NHE1 | 5-(1,4-oxazepine) analog 30 | 85 nM | Cell-based assay | [8] |

Structural Insights into the Dimethylamiloride Binding Pockets

While a definitive co-crystal or cryo-EM structure of DMA bound to its primary protein targets remains elusive, a wealth of information from mutagenesis and chemical labeling studies has elucidated the key residues and regions involved in its binding.

The Na+/H+ Exchanger (NHE) Binding Site

The precise binding site of DMA on NHE1 has not been fully resolved at the atomic level. However, it is understood that amiloride and its derivatives interact with the transmembrane domains of the transporter.

The Epithelial Na+ Channel (ENaC) Binding Site

Site-directed mutagenesis studies have been instrumental in mapping the amiloride binding site within the pore of ENaC. Key residues in the α, β, and γ subunits have been identified as critical for high-affinity binding:

-

α-subunit: Serine 583 (αS583) is a key residue. While its mutation to some other amino acids has moderate effects, introducing a bulky ring structure at this position dramatically weakens amiloride block, suggesting it is at or near the binding site.[4]

-

β-subunit: Glycine 525 (βG525) is crucial. Mutations at this position can significantly decrease amiloride affinity.[9]

-

γ-subunit: Glycine 542 (γG542) is another critical residue for amiloride binding.[9]

These residues are located in the outer vestibule of the channel pore, suggesting that amiloride and its analogs act as pore blockers.[10]

Mitochondrial Complex I Binding Site

Ligand-directed tosylate (LDT) chemistry has been used to identify the binding position of amiloride analogs within the quinone-binding pocket of bovine mitochondrial complex I. This technique revealed specific labeling at Asp160 of the 49 kDa subunit , indicating this residue is a key interaction point.[11]

RNA Binding

DMA has been shown to bind to both the apical loop and the bulge of the HIV-1 TAR RNA.[5] The interaction is mapped using NMR chemical shift perturbation analysis.

Signaling Pathways and Experimental Workflows

The biological effects of DMA are intrinsically linked to the signaling pathways in which its targets are involved. The following diagrams illustrate these pathways and the experimental workflows used to study DMA binding.

Caption: NHE1 Signaling Pathway.

Caption: ENaC Signaling Pathway.

Caption: ENaC-DMA Interaction Workflow.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the structural basis of DMA binding.

Site-Directed Mutagenesis of ENaC

Objective: To identify amino acid residues critical for DMA binding to ENaC.

Principle: This technique involves introducing specific mutations into the cDNA encoding the ENaC subunits. The mutated channels are then expressed in a heterologous system (e.g., Xenopus oocytes), and the effect of the mutation on DMA binding affinity is assessed electrophysiologically.

Protocol Overview:

-

Mutagenesis: Introduce point mutations into the cDNAs of the α, β, or γ subunits of ENaC using a commercially available site-directed mutagenesis kit. The choice of residues to mutate is often guided by sequence homology to other amiloride-sensitive channels or by computational modeling.

-

cRNA Synthesis: Linearize the plasmid DNA containing the wild-type or mutant ENaC subunit cDNA. Use an in vitro transcription kit with an appropriate RNA polymerase (e.g., T7 or SP6) to synthesize capped complementary RNA (cRNA).

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject a mixture of the α, β, and γ subunit cRNAs into the cytoplasm of the oocytes. Incubate the oocytes for 1-3 days to allow for channel expression.

-

Electrophysiological Recording: Use the two-electrode voltage clamp technique to measure the whole-cell currents of the expressed ENaC channels.

-

Data Analysis: Apply DMA at various concentrations to the bath solution and measure the resulting inhibition of the Na+ current. Construct dose-response curves and calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for DMA for both wild-type and mutant channels. A significant increase in the IC50 or Ki for a mutant channel indicates that the mutated residue is important for DMA binding.

Two-Electrode Voltage Clamp (TEVC)

Objective: To measure the effect of DMA on the ion channel activity of ENaC expressed in Xenopus oocytes.

Principle: TEVC allows for the control of the membrane potential of a large cell, such as an oocyte, while simultaneously measuring the transmembrane current. This enables the characterization of ion channel properties and their modulation by pharmacological agents.[12]

Protocol Overview:

-

Oocyte Impalement: Impale an oocyte expressing ENaC with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).[13]

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply a series of voltage steps to elicit ion channel currents.[14]

-

Drug Application: Perfuse the oocyte with a control solution and then with solutions containing increasing concentrations of DMA. Record the steady-state current at each DMA concentration.[15]

-

Data Acquisition and Analysis: Record the current traces using appropriate software. Measure the amplitude of the amiloride-sensitive current (the difference in current in the absence and presence of a saturating concentration of amiloride or DMA). Plot the fractional inhibition of the current as a function of DMA concentration to generate a dose-response curve and determine the IC50.

Competitive Displacement Assay for RNA-Ligand Binding

Objective: To determine the binding affinity of DMA for a specific RNA target.

Principle: This assay measures the ability of a test compound (DMA) to displace a fluorescently labeled probe that is known to bind to the RNA target. The decrease in the fluorescent signal is proportional to the binding affinity of the test compound.[16][17]

Protocol Overview:

-

RNA and Probe Preparation: Synthesize or purchase the target RNA and a fluorescently labeled probe that binds to it.

-

Assay Setup: In a microplate, incubate the RNA target with a fixed concentration of the fluorescent probe to form a complex.

-

Competitive Binding: Add increasing concentrations of DMA to the wells containing the RNA-probe complex.

-

Fluorescence Measurement: After an incubation period to reach equilibrium, measure the fluorescence intensity in each well using a plate reader.

-

Data Analysis: Plot the fluorescence intensity as a function of the DMA concentration. Fit the data to a competitive binding model to determine the concentration of DMA that displaces 50% of the fluorescent probe (IC50). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

SOFAST-HMQC NMR for Mapping Binding Sites

Objective: To identify the specific nucleotides in an RNA target that interact with DMA.

Principle: The SOFAST-HMQC (Band-Selective Optimized-Flip-Angle Short-Transient Heteronuclear Multiple-Quantum Coherence) NMR experiment is a sensitive technique for obtaining 2D heteronuclear correlation spectra.[18] Chemical shift perturbations (CSPs) observed in the NMR spectrum of the RNA upon addition of DMA indicate the location of the binding site.

Protocol Overview:

-

Sample Preparation: Prepare a sample of the 13C/15N-labeled RNA target in a suitable NMR buffer.

-

NMR Data Acquisition: Acquire a 2D 1H-13C or 1H-15N SOFAST-HMQC spectrum of the free RNA.

-

Ligand Titration: Add increasing amounts of DMA to the RNA sample and acquire a SOFAST-HMQC spectrum at each titration point.

-

Data Analysis: Compare the spectra of the free and DMA-bound RNA. Identify the RNA resonances that show significant chemical shift changes upon DMA binding. These CSPs pinpoint the nucleotides that are in close proximity to the bound DMA molecule, thus mapping the binding site.

Conclusion

This technical guide has provided a detailed examination of the structural basis of Dimethylamiloride binding to its key molecular targets. Through the compilation of quantitative binding data, the elucidation of binding pockets via mutagenesis and chemical labeling, and the visualization of relevant signaling pathways, a comprehensive picture of DMA's molecular interactions has been presented. The detailed experimental protocols offer a practical resource for researchers seeking to further investigate these interactions. While the absence of a high-resolution co-crystal structure of DMA with its primary protein targets remains a gap in our understanding, the wealth of indirect evidence provides a strong foundation for future structure-based drug design efforts aimed at developing more potent and selective amiloride-based therapeutics.

References

- 1. Sodium–hydrogen antiporter - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Regulation and dysregulation of epithelial Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amiloride as a new RNA-binding scaffold with activity against HIV-1 TAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Na /H Exchanger (NHE) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-specific chemical labeling of mitochondrial respiratory complex I through ligand-directed tosylate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 15. researchgate.net [researchgate.net]

- 16. RNA Displacement Assays For The Study Of Biological RNA Interactions And Mechanisms [biosyn.com]

- 17. massbio.org [massbio.org]

- 18. researchgate.net [researchgate.net]

Dimethylamiloride: A Technical Guide to its Impact on Cellular Apoptosis and Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamiloride (DMA), a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), has garnered significant attention in cellular biology and oncology for its profound effects on fundamental cellular processes. By disrupting intracellular pH (pHi) homeostasis, DMA triggers a cascade of events that culminate in the inhibition of cellular proliferation and the induction of apoptosis in a wide range of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms of action of DMA, detailed experimental protocols for assessing its cellular effects, and a summary of its quantitative impact on various cell lines. Furthermore, it visually elucidates the complex signaling pathways modulated by DMA through detailed diagrams, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.

Introduction

The regulation of intracellular pH is a critical process for maintaining cellular homeostasis and is intricately linked to cell proliferation, survival, and death. The Na+/H+ exchanger isoform 1 (NHE1) is a key plasma membrane protein responsible for extruding protons from the cell in exchange for sodium ions, thereby preventing intracellular acidification. In many cancer cells, the expression and activity of NHE1 are upregulated, contributing to a more alkaline intracellular environment that favors tumor growth, invasion, and resistance to therapy.

Dimethylamiloride (DMA) is a derivative of the diuretic amiloride and a specific and potent inhibitor of NHE1.[1] By blocking the function of NHE1, DMA induces intracellular acidification, a condition that is generally unfavorable for cancer cell survival.[1] This disruption of pH homeostasis triggers a complex network of signaling pathways that ultimately lead to the suppression of proliferation and the initiation of programmed cell death, or apoptosis. This guide explores the multifaceted impact of DMA on these critical cellular functions.

Mechanism of Action: Inhibition of NHE1 and Downstream Consequences

The primary molecular target of dimethylamiloride is the Na+/H+ exchanger 1 (NHE1).[1] Inhibition of this transporter leads to the accumulation of intracellular protons and a subsequent decrease in intracellular pH (pHi).[1] This intracellular acidification is a central event that initiates a cascade of downstream effects, ultimately impacting cell survival and proliferation.

The reduction in pHi can trigger apoptosis through multiple pathways:

-

Mitochondrial Pathway: Intracellular acidification can promote the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[2] This release is often regulated by the Bcl-2 family of proteins, with DMA treatment leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3][4] The release of cytochrome c leads to the formation of the apoptosome and the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[5][6]

-

Caspase Activation: DMA has been shown to induce the activation of caspases, the key executioners of apoptosis.[5] The activation of caspase-9 and caspase-3 is a common finding in DMA-treated cells.[5]

-

Endoplasmic Reticulum (ER) Stress: Some studies suggest that amiloride derivatives, including DMA, can induce apoptosis by depleting ER Ca2+ stores, leading to ER stress.[2][7] This represents an alternative, NHE1-independent mechanism of action.

-

Modulation of Pro-Survival Signaling: The alteration of intracellular ion concentrations and pH can impact major pro-survival signaling pathways. Inhibition of NHE1 has been linked to the downregulation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and proliferation.[3][8] The effect of DMA on the ERK/MAPK pathway appears to be more complex and may be cell-type dependent.[9][10]

The inhibition of proliferation by DMA is also a direct consequence of intracellular acidification, which creates an environment that is not conducive to the enzymatic activities required for cell growth and division. Furthermore, DMA treatment can lead to cell cycle arrest, often in the G0/G1 phase, preventing cells from entering the S phase and replicating their DNA.[1]

Quantitative Data on the Effects of Dimethylamiloride

The cytotoxic and anti-proliferative effects of dimethylamiloride have been quantified in numerous studies across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |

| HUVECs | Human Umbilical Vein Endothelial Cells | 11.2 (for HMA) | Cytotoxicity | [2] |

| HUVECs | Human Umbilical Vein Endothelial Cells | 30.8 (for EIPA) | Cytotoxicity | [2] |

| Various Cancer Cell Lines | Breast, Pancreatic, Hepatocellular Carcinoma | 10 - 50 | Cytotoxicity | [11] |

Note: HMA (5-(N,N-hexamethylene)-amiloride) and EIPA (5-(N-ethyl-N-isopropyl)-amiloride) are other potent amiloride derivatives often studied alongside DMA. Data for DMA itself can vary depending on the specific cell line and experimental conditions.

Studies have also quantified the induction of apoptosis following DMA treatment. For example, in HL-60/ADM cells, treatment with DMA at concentrations ranging from 100 µmol/L to 150 µmol/L resulted in a significant increase in the rate of apoptotic cells as detected by TUNEL assay.[1] Furthermore, flow cytometric analysis in the same study showed an increase in the proportion of cells in the G0/G1 phase of the cell cycle and a decrease in the S + G2/M phases, indicating cell cycle arrest.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of dimethylamiloride on cellular apoptosis and proliferation.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][12] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of dimethylamiloride (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-